molecular formula C21H18ClFN6O2 B2816271 (E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 377066-81-4

(E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2816271
CAS No.: 377066-81-4
M. Wt: 440.86
InChI Key: RGXNBGIESVJLDH-BHGWPJFGSA-N
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Description

(E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H18ClFN6O2 and its molecular weight is 440.86. The purity is usually 95%.
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Biological Activity

The compound (E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione belongs to a class of purine derivatives known for their diverse biological activities. This article examines the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of purine derivatives often involves modifications to the purine skeleton to enhance biological activity. For instance, the introduction of hydrazinyl and benzylidene groups has been shown to influence the compound's interaction with biological targets. The structural formula can be depicted as follows:

 E 7 benzyl 8 2 2 chloro 6 fluorobenzylidene hydrazinyl 1 3 dimethyl 1H purine 2 6 3H 7H dione\text{ E 7 benzyl 8 2 2 chloro 6 fluorobenzylidene hydrazinyl 1 3 dimethyl 1H purine 2 6 3H 7H dione}

Anticancer Properties

Research indicates that purine derivatives exhibit significant anticancer activities. A study highlighted that similar compounds demonstrated potent inhibition against various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. Specifically, compounds with a purine scaffold have been recognized for their ability to inhibit key enzymes involved in cancer progression, including ribonucleases like Caf1 and PARN .

Anti-inflammatory Effects

Purine derivatives have also been explored for their anti-inflammatory properties. The presence of specific substituents on the purine ring can enhance their efficacy as nonsteroidal anti-inflammatory agents (NSAIDs). For instance, some studies reported that 1,8-disubstituted purines exhibited analgesic and anti-inflammatory activities through adenosine receptor antagonism .

Antimicrobial Activity

The antimicrobial potential of purine derivatives has been documented extensively. Certain analogues have shown effectiveness against bacterial strains by disrupting nucleic acid synthesis. The structural modifications in compounds similar to this compound could potentially enhance this activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of purine derivatives:

StudyFindings
Abou-Ghadir et al. (2014)Reported on the synthesis of various purinedione derivatives with potential anti-inflammatory activity. Some derivatives showed improved potency compared to others .
Makhmudiyarova et al. (2019)Identified novel dimeric azatriperoxides with anticancer properties related to structural modifications in purine scaffolds .
Hayallah et al. (2024)Discussed innovative purine dione derivatives and their medicinal applications, emphasizing the significance of hydrazinyl modifications for enhanced bioactivity .

Properties

IUPAC Name

7-benzyl-8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-13-7-4-3-5-8-13)20(25-18)26-24-11-14-15(22)9-6-10-16(14)23/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXNBGIESVJLDH-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC=C3Cl)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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